molecular formula C21H26N2O6 B6054588 diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 21829-10-7

diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B6054588
CAS RN: 21829-10-7
M. Wt: 402.4 g/mol
InChI Key: WJHVMPUZJHHJJI-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DIPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the replication of various viruses, including HIV-1, by interfering with viral entry and replication.
Biochemical and Physiological Effects
diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in cells and animal models. diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in vitro and in vivo. In addition, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit neuroprotective and cardioprotective effects in animal models.

Advantages and Limitations for Lab Experiments

Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its high cost, low yield, and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of more efficient and cost-effective synthesis methods, the identification of new applications in various fields, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in animal models and clinical trials.

Synthesis Methods

Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The resulting compound is then esterified using diisopropylamine and diethyl carbonate. The final product is a yellow crystalline solid with a melting point of 154-156°C.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In materials science, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and luminescent materials. In catalysis, diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a ligand for the synthesis of organometallic complexes with potential applications in asymmetric catalysis.

properties

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-7-9-16(10-8-15)23(26)27/h7-12,19,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHVMPUZJHHJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120793
Record name 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21829-10-7
Record name 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21829-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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